molecular formula C12H18N2O2 B15313470 (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol

(s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol

カタログ番号: B15313470
分子量: 222.28 g/mol
InChIキー: ZDJZSCRBTZEURO-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol is a chiral amino alcohol building block of high interest in medicinal chemistry and organic synthesis. This compound features both a morpholine group, a common pharmacophore in active pharmaceutical ingredients, and a chiral amino alcohol moiety, making it a valuable scaffold for constructing more complex molecules . Its structure suggests potential applications as an intermediate in the development of receptor ligands and enzyme inhibitors. The chiral nature of this compound also makes it suitable for applications in asymmetric synthesis. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption. For Research Use Only. Not for diagnostic, therapeutic, or human use.

特性

分子式

C12H18N2O2

分子量

222.28 g/mol

IUPAC名

(2S)-2-amino-2-(4-morpholin-4-ylphenyl)ethanol

InChI

InChI=1S/C12H18N2O2/c13-12(9-15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2/t12-/m1/s1

InChIキー

ZDJZSCRBTZEURO-GFCCVEGCSA-N

異性体SMILES

C1COCCN1C2=CC=C(C=C2)[C@@H](CO)N

正規SMILES

C1COCCN1C2=CC=C(C=C2)C(CO)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol typically involves the reaction of 4-morpholinophenylacetonitrile with a suitable reducing agent. One common method is the reduction of the nitrile group to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of chiral catalysts in the hydrogenation step ensures the enantioselectivity of the product.

化学反応の分析

Types of Reactions

(s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are secondary or tertiary amines.

    Substitution: The major products are various substituted derivatives of the original compound.

科学的研究の応用

(s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and the development of chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly chiral drugs.

    Industry: The compound is used in the production of agrochemicals and fine chemicals.

作用機序

The mechanism of action of (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent Key Properties/Activities Synthesis Highlights References
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol 3-chlorophenyl Intermediate for PROTACs; antitumor activity Coupling with HATU in DMF
(S)-2-Amino-2-(4-bromophenyl)ethan-1-ol 4-bromophenyl Potential halogen bonding interactions Commercial synthesis
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol 4-Cl, 2,5-diF-phenyl Enhanced lipophilicity Custom synthesis services
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol 3-F, 4-CF3-phenyl High electronegativity; metabolic stability Specialty chemical supplier

Key Observations :

  • Halogen vs. Morpholine Substitution : The morpholine group (in the target compound) introduces a polar, hydrogen-bond-accepting moiety, contrasting with halogenated analogs (e.g., Cl, Br) that prioritize hydrophobic interactions. This difference may alter solubility and target selectivity .
  • Positional Effects: Analogous to ’s dichlorobenzyl amino acids, substituent position (e.g., 3- vs. 4-chlorophenyl) can modulate binding affinity. For instance, 3-chlorophenyl derivatives may adopt distinct conformations in enzyme active sites compared to para-substituted analogs .

Physicochemical and Spectral Properties

  • Melting Points: While direct data for the target compound are unavailable, structurally related amino alcohols exhibit melting points in the range of 206–208°C (e.g., pyrimidinyl derivatives with morpholinophenyl groups) . Halogenated analogs like (S)-2-amino-2-(4-bromophenyl)ethan-1-ol are stored at room temperature, suggesting lower melting points .
  • NMR Profiles: Morpholine-containing compounds (e.g., Ab2 in ) show characteristic 1H-NMR signals for morpholine protons (δ 3.03–3.69 ppm) and aromatic protons (δ 6.91–7.38 ppm), which are absent in non-morpholine analogs .

Q & A

Q. Q1: What synthetic strategies are optimal for producing enantiomerically pure (S)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol?

Methodological Answer: Enantioselective synthesis can be achieved via chiral auxiliary-assisted methods or asymmetric catalytic hydrogenation. For example, condensation of 4-morpholinobenzaldehyde with nitroethane followed by enantioselective reduction using a chiral catalyst (e.g., Ru-BINAP complexes) yields the (S)-enantiomer. Reaction conditions (solvent, temperature, catalyst loading) must be optimized to minimize racemization. Post-synthesis purification via chiral HPLC or crystallization ensures enantiomeric purity .

Q. Q2: How can the structural integrity of (S)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol be validated during synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of morpholine (δ 3.6–3.8 ppm for N-CH₂-O protons) and hydroxyl/amine protons (broad signals at δ 1.5–3.0 ppm).
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253) and monitor purity.
  • Polarimetry : Measure specific rotation ([α]₀²⁵) to confirm enantiomeric excess (e.g., +15° to +25° for the (S)-form) .

Q. Q3: What preliminary assays are recommended to assess the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ kits.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with IC₅₀ calculations.
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .

Advanced Research Questions

Q. Q4: How do steric and electronic effects of the morpholine group influence the compound’s interaction with biological targets?

Methodological Answer: Perform computational docking studies (e.g., AutoDock Vina) to map binding interactions. Compare with analogs lacking the morpholine moiety. Experimental validation via site-directed mutagenesis of target proteins (e.g., substituting residues near the binding pocket) can identify key interactions. The morpholine’s electron-rich oxygen may form hydrogen bonds, while its rigid structure may enhance selectivity .

Q. Q5: How can contradictory data on the compound’s activity across different receptor subtypes be resolved?

Methodological Answer:

  • Functional Selectivity Analysis : Use β-arrestin recruitment assays (e.g., TRUPATH) to distinguish G-protein-dependent vs. -independent signaling.
  • Structural Dynamics : Employ cryo-EM or molecular dynamics simulations to visualize conformational changes in receptors upon binding.
  • Cross-Validation : Replicate studies in orthogonal systems (e.g., primary cells vs. transfected HEK293 cells) to rule out model-specific artifacts .

Q. Q6: What strategies mitigate racemization during large-scale synthesis of the (S)-enantiomer?

Methodological Answer:

  • Low-Temperature Reactions : Conduct reductions at ≤0°C to slow racemization.
  • Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups during reactive steps.
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect chiral intermediates and adjust conditions dynamically .

Q. Q7: How can the compound’s metabolic stability be improved for in vivo studies?

Methodological Answer:

  • Prodrug Design : Modify the hydroxyl or amine groups with ester or carbamate prodrugs to enhance bioavailability.
  • Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-morpholine) to slow CYP450-mediated oxidation.
  • Metabolite Identification : Use LC-MS/MS to profile hepatic microsomal metabolites and guide structural refinements .

Data Interpretation and Optimization

Q. Q8: What statistical approaches are suitable for analyzing dose-response data with high variability?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Bootstrap Resampling : Estimate confidence intervals for potency metrics.
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude aberrant data points .

Q. Q9: How can solvent effects on reaction yield be systematically evaluated?

Methodological Answer:

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., ethanol, DMF, THF) and temperature in a factorial design.
  • Kamlet-Taft Parameters : Correlate solvent polarity (π*), hydrogen-bond acidity (α), and basicity (β) with reaction outcomes.
  • Green Chemistry Metrics : Calculate E-factors to balance efficiency and environmental impact .

Q. Q10: What protocols validate the absence of toxic intermediates in the synthetic pathway?

Methodological Answer:

  • GC-MS Headspace Analysis : Screen for volatile byproducts (e.g., genotoxic alkyl halides).
  • Ames Test : Assess mutagenicity of isolated intermediates using Salmonella strains TA98 and TA100.
  • ICH Guidelines : Follow Q3A(R2) for impurity profiling and setting thresholds (<0.15% for unknown impurities) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。